N-(furan-2-ylmethyl)-3,6,7-trimethyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized to achieve high yields, and the final compounds are isolated through crystallization or flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for industrial applications, ensuring efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Substitution reactions can occur at various positions on the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield furan-2-ylmethanol derivatives .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
- N-{[(furan-2-yl)methyl][(4-methylphenyl)methyl]carbamothioyl}glycine
- Nitrofurantoin analogues containing furan and pyrazole scaffolds
Uniqueness
N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both furan and benzofuran rings, which contribute to its distinct biological and pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,6,7-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H25NO3/c1-16-7-10-20(11-8-16)14-26(15-21-6-5-13-28-21)25(27)24-19(4)22-12-9-17(2)18(3)23(22)29-24/h5-13H,14-15H2,1-4H3 |
InChI Key |
CDPUHBZIBZUPSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C |
Origin of Product |
United States |
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